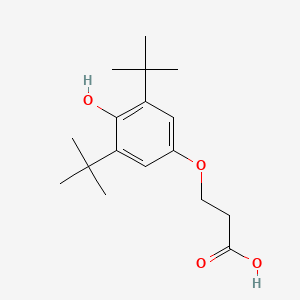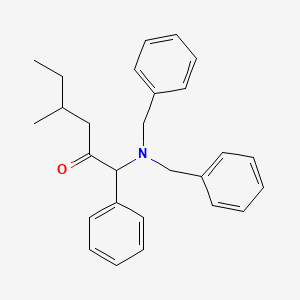![molecular formula C26H20S B12592351 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene CAS No. 643768-08-5](/img/structure/B12592351.png)
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene is a complex organic compound that belongs to the class of naphtho[2,3-C]thiophene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The presence of the naphtho[2,3-C]thiophene core, along with the 4-methylphenyl groups, imparts specific electronic and photophysical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphtho[2,3-C]thiophene Core: This step involves the cyclization of appropriate precursors to form the naphtho[2,3-C]thiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its unique electronic properties.
Materials Science: The compound’s structural properties make it suitable for use in advanced materials with specific mechanical and electronic characteristics.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport and light absorption, making it effective in applications such as photovoltaics and organic electronics . The presence of the naphtho[2,3-C]thiophene core and 4-methylphenyl groups contributes to its unique electronic behavior, facilitating its role in various technological applications .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene : Another compound with a naphtho[2,3-C]thiophene core, used in organic electronics .
Naphtho[2,3-C]thiophene-4,9-dione: A related compound with similar structural features but different functional groups.
Uniqueness
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene stands out due to the presence of 4-methylphenyl groups, which impart specific electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photovoltaics, where precise control over electronic properties is crucial .
Properties
CAS No. |
643768-08-5 |
|---|---|
Molecular Formula |
C26H20S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)benzo[f][2]benzothiole |
InChI |
InChI=1S/C26H20S/c1-17-7-11-19(12-8-17)25-23-15-21-5-3-4-6-22(21)16-24(23)26(27-25)20-13-9-18(2)10-14-20/h3-16H,1-2H3 |
InChI Key |
XDBMDAIUTLPHJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)
![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)


![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
